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molecular formula C8H8BrNO2 B1583199 Ethyl 5-bromonicotinate CAS No. 20986-40-7

Ethyl 5-bromonicotinate

Cat. No. B1583199
M. Wt: 230.06 g/mol
InChI Key: PCPIANOJERKFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090812

Procedure details

A stirred mixture of 3-bromo-5-pyridine-carboxylic acid (10.1 g, 50 mmol) and H2SO4 (1.5 ml) in EtOH (150 ml) was refluxed for 6 hrs. After cooling, the solvent was removed by evaporation in vacuo. The residue was diluted with H2O (100 ml), basified with 5% NaHCO3 (aq) solution and extracted with ether (4×100 ml). The combined organic extracts were washed with saturated NaCl and dried over Na2SO4. Filtration and concentration in vacuo of the filtrate yielded 3-bromo-5-pyridine-carboxylic acid ethyl ester as an oil that solidified on standing: (9.8 g, 85%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[CH:7]=1.OS(O)(=O)=O.[CH3:16][CH2:17]O>>[CH2:16]([O:9][C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[N:4][CH:5]=1)=[O:10])[CH3:17]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo of the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C(C=NC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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